(S)-Bufuralol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity . It is metabolized by CYP2D6 . Most beta blockers are aryloxypropanolamine-based. In this rare exception, the benzofuran oxygen is part of a ring instead of derived from the epichlorohydrin precursor .
Molecular Structure Analysis
Bufuralol is a non-selective β-adrenergic blocker . The benzofuran oxygen is part of a ring instead of being derived from the epichlorohydrin precursor .Chemical Reactions Analysis
Bufuralol hydrochloride is a potent non-selective, orally active β-adrenoreceptor antagonist with partial agonist activity . It is a CYP2D6 probe substrate .Physical and Chemical Properties Analysis
Bufuralol hydrochloride has a molecular formula of C16H23NO2·HCl and a molecular weight of 297.82 . It appears as a white to off-white solid .Scientific Research Applications
Pharmacological Properties : Bufuralol is a non-selective beta-adrenoceptor blocking agent, sharing similar properties with propranolol, including potency. It lacks alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity mainly resides in the (-)-isomer, although membrane stabilising properties are associated with both optical isomers (Hamilton & Parkes, 1977).
Genetic Control of Metabolism : Bufuralol's metabolism is influenced by genetic factors. A study found that its metabolism, along with the formation of its main blood derivative, 1'-hydroxybufuralol, varies among individuals due to genetic differences. This variation could lead to different responses to the drug, emphasizing the importance of understanding genetic factors in drug metabolism (Dayer et al., 1982).
Hemodynamic Effects : Bufuralol-HCl has been compared with Pindolol in a hemodynamic study. It was found that Bufuralol-HCl reduced peripheral resistance when administered intravenously, demonstrating its potential as a non-specific beta-blocking agent with affinity to both beta 1- and beta 2-receptors (Magometschnigg et al., 1979).
Enzymatic Hydroxylation : Bufuralol hydroxylation has been a focus of study due to its involvement with cytochrome P450 (P450) 2D6 and 1A2 enzymes in human liver microsomes. This research is crucial for understanding drug interactions and metabolic pathways (Yamazaki et al., 1994).
Pharmacokinetics in Renal Failure : The effect of renal failure on bufuralol's behavior was investigated, highlighting how renal insufficiency can significantly impact the pharmacokinetics of drugs, including bufuralol and its metabolites. This research is essential for dose adjustment in patients with renal impairment (Balant et al., 1980).
Hemodynamic Effects in Angina Pectoris : Bufuralol demonstrated significant hemodynamic effects in patients with stable angina pectoris, highlighting its potential therapeutic application in cardiovascular conditions (Pfisterer et al., 1984).
Drug Metabolism Research : A study demonstrated the application of microchip capillary electrophoresis-electrospray ionization mass spectrometry for rapid and sensitive drug metabolism studies, using bufuralol 1-hydroxylation as a model reaction. This represents an advancement in pharmacokinetic analysis technologies (Nordman et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-10-6 |
Source
|
Record name | Bufuralol hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUFURALOL HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Bufuralol hydrochloride penetrate the cornea, and how does this relate to its lipophilicity compared to other beta-blockers?
A1: Bufuralol hydrochloride exhibits corneal penetration behavior inversely related to its lipophilicity. [] In a study comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate, Bufuralol hydrochloride, the most lipophilic of the three, reached peak aqueous humor concentration faster than the other two. [] This finding suggests that while lipophilicity is a factor in corneal penetration, other factors, such as interactions with the aqueous boundary layers of the cornea, may also play a significant role. []
Q2: How does Bufuralol hydrochloride compare to Pindolol in terms of its effects on hemodynamics and its interaction with beta-receptors?
A2: Both Bufuralol hydrochloride and Pindolol act as non-selective beta-blockers, affecting both beta-1 and beta-2 receptors. [] While both drugs elicit a similar shift in the dose-response curve for heart rate and cardiac output in the presence of Isoproterenol, indicating beta-1 blockade, Bufuralol hydrochloride uniquely causes an acute decrease in peripheral resistance when administered intravenously, unlike Pindolol's acute increase. [] This difference suggests that Bufuralol hydrochloride might possess additional pharmacological actions beyond its beta-blocking properties that influence peripheral resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.